1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one
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Overview
Description
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one typically involves the reaction of 4-(difluoromethyl)thiophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)propan-1-one: Lacks the difluoromethyl and mercapto groups, resulting in different chemical properties.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and biological activity.
1-(4-(Methylthio)phenyl)propan-1-one: Features a methylthio group instead of a mercapto group, affecting its chemical behavior and applications.
Uniqueness
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10F2OS |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-8(13)6-3-4-7(10(11)12)9(14)5-6/h3-5,10,14H,2H2,1H3 |
InChI Key |
LDBPPYUKPYKIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)F)S |
Origin of Product |
United States |
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